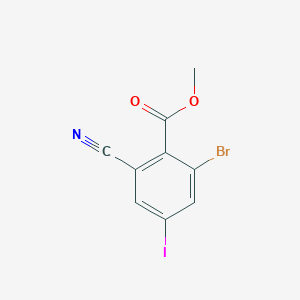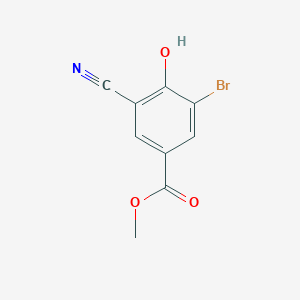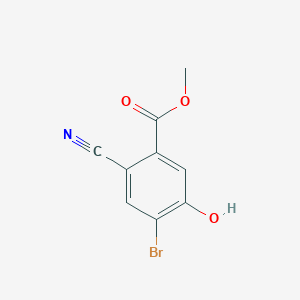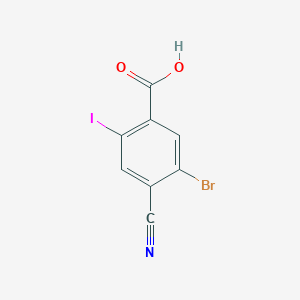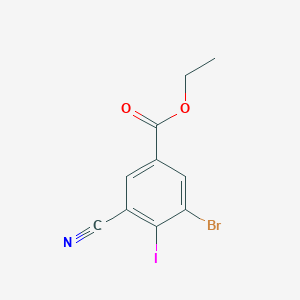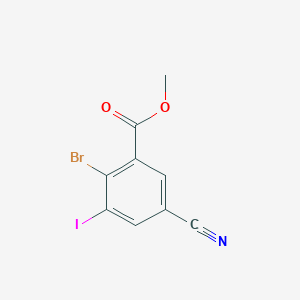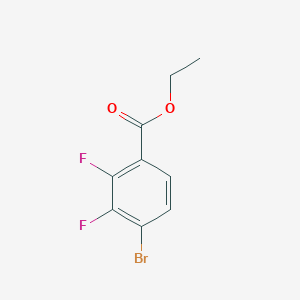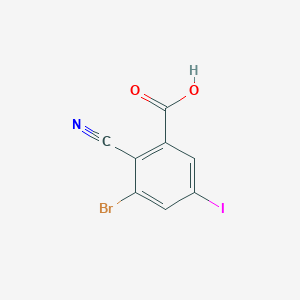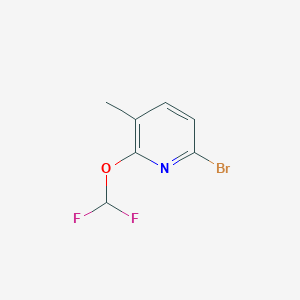
4-(4-Chlorobenzenesulfonyl)-butylamine hydrochloride
説明
“4-Chlorobenzenesulfonyl chloride” is a chemical compound used in laboratory settings . It’s also known as “4-Chlorobenzene-1-sulfonyl Chloride” and "4-Chlorophenylsulfonyl Chloride" .
Synthesis Analysis
The synthesis of “4-chlorobenzenesulfonyl chloride” involves the reaction of chlorobenzene with chlorosulfonic acid in a halogenated aliphatic hydrocarbon . The resulting reaction mixture is then washed with water and separated to obtain 4-chlorobenzenesulfonyl chloride .
Molecular Structure Analysis
The molecular formula of “4-Chlorobenzenesulfonyl chloride” is ClC6H4SO2Cl . Its molecular weight is 211.07 .
Chemical Reactions Analysis
The chemical reactions involving “4-Chlorobenzenesulfonyl chloride” are typically electrophilic aromatic substitution reactions . For example, it can react with an aromatic nucleus to produce the corresponding sulfonyl chloride .
Physical And Chemical Properties Analysis
“4-Chlorobenzenesulfonyl chloride” is a solid substance with an off-white appearance . It has a melting point range of 50 - 52 °C and a boiling point of 141 °C at 15 mmHg .
科学的研究の応用
Maillard Reaction Studies
The compound has been used as a model in Maillard reaction studies, specifically investigating the formation of colored compounds during reactions with D-glucose, which is relevant for understanding the chemical basis of browning in foods and the formation of potentially harmful compounds in processed foods (Lerche, Pischetsrieder & Severin, 2002).
Kinetic Studies in Microemulsions
Studies have investigated the kinetics of butylaminolysis reactions of certain compounds in microemulsions. The observed kinetic behavior provided insights into reaction mechanisms and the influence of microemulsion composition on reaction rates, contributing to our understanding of chemical reactions in heterogeneous systems (García‐Río, Mejuto & Pérez-Lorenzo, 2006).
Chemical Synthesis and Education
The compound has been used in the chemical synthesis of bupropion (Zyban, Wellbutrin), an important antidepressant and anti-smoking medication. The research on its synthesis is also used for educational purposes, demonstrating a practical application of organic chemistry principles (Perrine, Ross, Nervi & Zimmerman, 2000).
Biomedical Applications
Research has explored the use of butylamine derivatives for modifying hyaluronan (HA), a substance widely used in clinical and biomedical applications. Chemical modification of HA with butylamine can optimize its properties, making it a valuable biomaterial for drug delivery and regenerative medicine (Petta, Eglin, Grijpma & D’Este, 2016).
Gas Sensing Technologies
Research has focused on the synthesis of materials for gas sensing applications, particularly for detecting organic amines like n-butylamine, which are important in food and medical industries. These studies are crucial for developing technologies to monitor harmful substances and ensure safety and quality in various industries (Kaneti, Liu, Zhang, Bu, Yuan, Jiang & Yu, 2016).
作用機序
Safety and Hazards
特性
IUPAC Name |
4-(4-chlorophenyl)sulfonylbutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO2S.ClH/c11-9-3-5-10(6-4-9)15(13,14)8-2-1-7-12;/h3-6H,1-2,7-8,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POMBYUISWFVLON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CCCCN)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


